![molecular formula C11H18N2S B1344654 [1-(Thiophen-2-ylmethyl)piperidin-4-yl]methanamine CAS No. 883541-34-2](/img/structure/B1344654.png)

[1-(Thiophen-2-ylmethyl)piperidin-4-yl]methanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

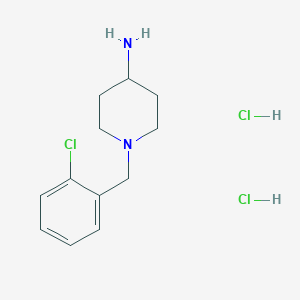

“[1-(Thiophen-2-ylmethyl)piperidin-4-yl]methanamine” is a chemical compound with the CAS Number: 883541-34-2 . Its molecular weight is 211.35 . The IUPAC name for this compound is (1- ( (1H-1lambda3-thiophen-2-yl)methyl)piperidin-4-yl)methanamine .

Molecular Structure Analysis

The InChI code for [1-(Thiophen-2-ylmethyl)piperidin-4-yl]methanamine is 1S/C11H19N2S/c12-8-10-3-5-13(6-4-10)9-11-2-1-7-14-11/h1-2,7,10,14H,3-6,8-9,12H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical And Chemical Properties Analysis

[1-(Thiophen-2-ylmethyl)piperidin-4-yl]methanamine is a compound that should be stored at a temperature of 28 C . The physical form of this compound is liquid .Scientific Research Applications

Drug Synthesis and Design

Piperidine derivatives, including “[1-(Thiophen-2-ylmethyl)piperidin-4-yl]methanamine”, are crucial in the pharmaceutical industry for drug construction. They are present in more than twenty classes of pharmaceuticals and serve as key building blocks for the synthesis of various drugs . The unique structure of this compound allows for the development of new medications with potential therapeutic effects.

Biological Activity Modulation

The piperidine moiety is a common feature in compounds exhibiting significant biological activity. Research into the biological activity of piperidine derivatives can lead to the discovery of new drugs with improved efficacy and reduced side effects . This compound’s ability to interact with biological systems makes it a valuable tool for medicinal chemistry.

Chemical Synthesis Methodology

The development of efficient methods for synthesizing piperidine derivatives is an important aspect of modern organic chemistry. “[1-(Thiophen-2-ylmethyl)piperidin-4-yl]methanamine” can be used to explore new synthetic pathways, including cyclization, cycloaddition, and multicomponent reactions . These methods can lead to the creation of novel compounds with diverse pharmacological applications.

Pharmacological Research

Piperidine derivatives are involved in the discovery and evaluation of potential drugs. The compound “[1-(Thiophen-2-ylmethyl)piperidin-4-yl]methanamine” can be used in pharmacological studies to assess its efficacy as a drug candidate for various diseases . Its structural features may contribute to its potential as a pharmacologically active agent.

Alkaloid Synthesis

Alkaloids are naturally occurring compounds that contain basic nitrogen atoms. Piperidine derivatives are structurally similar to many alkaloids and can be used to synthesize alkaloid analogs. These analogs can then be studied for their potential as pharmaceuticals or agrochemicals .

Material Science Applications

The structural versatility of piperidine derivatives makes them suitable for material science applications. “[1-(Thiophen-2-ylmethyl)piperidin-4-yl]methanamine” could be used in the development of new materials with unique properties, such as conductive polymers or molecular recognition systems .

Safety and Hazards

The safety information for [1-(Thiophen-2-ylmethyl)piperidin-4-yl]methanamine indicates that it has the following hazard statements: H302, H312, H314, H332 . The precautionary statements include P260, P261, P264, P270, P271, P280, P301+P312, P301+P330+P331, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P330, P363, P405, P501 . These codes represent specific hazards and precautions associated with the compound.

properties

IUPAC Name |

[1-(thiophen-2-ylmethyl)piperidin-4-yl]methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2S/c12-8-10-3-5-13(6-4-10)9-11-2-1-7-14-11/h1-2,7,10H,3-6,8-9,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZGFXYFQDXOLOP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CN)CC2=CC=CS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20629570 |

Source

|

| Record name | 1-{1-[(Thiophen-2-yl)methyl]piperidin-4-yl}methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20629570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

883541-34-2 |

Source

|

| Record name | 1-{1-[(Thiophen-2-yl)methyl]piperidin-4-yl}methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20629570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-fluoro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1344573.png)

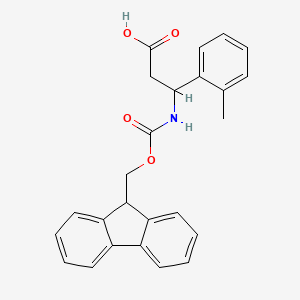

![3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-(3-methylphenyl)propanoic acid](/img/structure/B1344593.png)